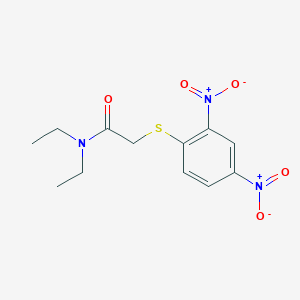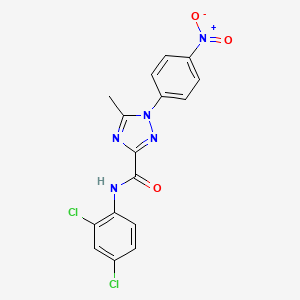
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a 1,2,4-triazole ring, which is a type of nitrogen-containing heterocycle . The compound also contains two phenyl rings, one of which is dichlorinated, and the other is nitro-substituted .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
DMNTC: has been investigated for its antioxidant potential. In a study by Muğlu et al., various isatin-β-thiosemicarbazone derivatives , including DMNTC, were synthesized and evaluated for their antioxidant activity using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging method . Although the synthesized molecules showed lower antioxidant activity than the standard Trolox, they still hold promise in this area.
Anticancer Properties
Thiosemicarbazones, including DMNTC, constitute a significant class of synthetic compounds with potential anticancer properties. Their ability to inhibit cancer cell growth and induce apoptosis has been explored . Further research is needed to elucidate the specific mechanisms and potential therapeutic applications.
Antifungal and Antibacterial Properties
Isatin derivatives, such as DMNTC, exhibit antifungal and antibacterial activities. These properties make them interesting targets for developing novel antimicrobial agents .
Free Radical Scavenging
Free radicals play a role in various diseases, including cancer. Schiff bases, like DMNTC, have been investigated for their ability to scavenge free radicals and protect against oxidative stress . Further studies could explore their potential in preventing or mitigating oxidative damage.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N5O3/c1-9-19-15(16(24)20-14-7-2-10(17)8-13(14)18)21-22(9)11-3-5-12(6-4-11)23(25)26/h2-8H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCDDLPMSPNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-5-methyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

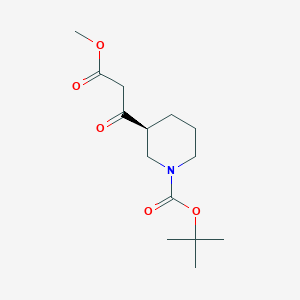
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
![2-[1-[[3-(Trifluoromethyl)phenyl]methyl]azetidin-3-yl]triazole](/img/structure/B2544257.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)
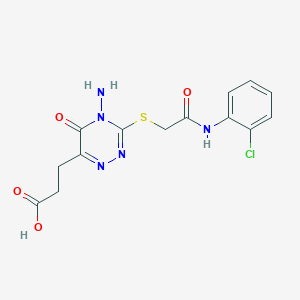
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylnaphthalene-1-sulfonohydrazide](/img/structure/B2544262.png)

amine](/img/structure/B2544264.png)
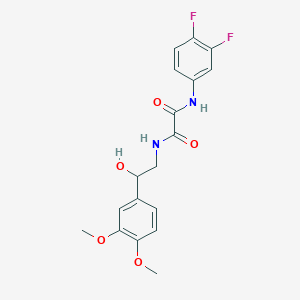
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2544266.png)
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)
